6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring .
Next, the benzimidazole derivative is reacted with a triazine precursor. The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions . The final step involves the nucleophilic substitution of the benzimidazole derivative onto the triazine core, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core can enhance the compound’s stability and facilitate its interaction with multiple targets . Molecular docking studies have shown that this compound can inhibit enzymes involved in bacterial resistance, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazine-1-carbothioamide.
Triazine derivatives: Compounds like cyanuric chloride and its derivatives.
Uniqueness
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its dual functionality, combining the properties of both benzimidazole and triazine moieties
Properties
Molecular Formula |
C24H21N7S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21N7S/c1-15-9-3-5-11-17(15)25-21-29-22(26-18-12-6-4-10-16(18)2)31-24(30-21)32-23-27-19-13-7-8-14-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31) |
InChI Key |
DAYWZBCRUWICGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=CC=C5C |
Origin of Product |
United States |
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